molecular formula C6H3BrN2O2S B2797270 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1369347-95-4

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2797270
CAS No.: 1369347-95-4
M. Wt: 247.07
InChI Key: RIIVCOUPQOVFQO-UHFFFAOYSA-N
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Description

3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1369347-95-4) is a brominated heterocyclic compound with the molecular formula C6H3BrN2O2S and a molecular weight of 247.07 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The structure combines a pyrazole ring annulated with a thiophene ring, presenting a privileged scaffold found in pharmacologically active molecules . The presence of both a carboxylic acid and a bromine atom on the core structure provides two distinct sites for further chemical modification, allowing researchers to create diverse libraries of compounds for biological screening . The thieno[2,3-c]pyrazole scaffold is recognized as a novel template in the development of kinase inhibitors . Structurally related analogues have been explored as potent inhibitors of Aurora kinases, which are promising targets in anticancer therapy . Furthermore, pyrazole-fused heterocycles are present in compounds investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects, highlighting the broad research potential of this chemical class . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. It is strictly for laboratory use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIVCOUPQOVFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NNC(=C21)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369347-95-4
Record name 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the reaction of 2-aminothiophene with bromine and subsequent cyclization with hydrazine. The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties/Notes References
3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₇H₅BrN₂O₂S 261.1 1-Me, 3-Br, 5-COOH ≥95% Discontinued commercial product; bromine enhances reactivity and molecular weight.
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₈H₈N₂O₂S 196.23 1-Me, 3-Me, 5-COOH 95%+ Higher lipophilicity due to methyl groups; stored in amber glass bottles.
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₃H₇F₃N₂O₂S 314.25 1-Ph, 3-CF₃, 5-COOH N/A Trifluoromethyl and phenyl groups enhance electronic complexity; potential bioactivity.
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₈H₇N₂O₂S 211.22 1-H, 3-Me, 5-COOMe N/A Ester derivative; precursor to carboxylic acid via hydrolysis.
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide C₁₃H₁₁N₅OS 293.32 1-Ph, 3-Me, 5-CONHNH₂ N/A Hydrazide derivative; modified reactivity for drug discovery applications.

Key Observations:

  • Substituent Effects: Bromine at the 3-position (as in the target compound) increases molecular weight and may enhance electrophilic reactivity compared to methyl or trifluoromethyl groups .
  • Functional Group Modifications : Ester derivatives (e.g., methyl carboxylates) serve as synthetic intermediates, while hydrazides (e.g., sc-347080) expand utility in medicinal chemistry .
  • Biological Relevance : Trifluoromethyl and phenyl substituents (e.g., CID 7144596) are associated with bioactive profiles, including caspase-1 inhibition in crystal structure studies .

Biological Activity

3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H4BrN3O2S
  • Molecular Weight : 276.09 g/mol

This compound features a thieno[2,3-c]pyrazole core with a carboxylic acid group and a bromine substituent, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
  • Bromination : The introduction of the bromine atom is achieved using brominating agents under controlled conditions.
  • Carboxylation : The carboxylic acid group is introduced using carboxylation techniques, often involving carbon dioxide or carboxylic acid derivatives.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, compounds related to 3-bromo-1H-thieno[2,3-c]pyrazole have shown effectiveness against various bacterial strains and fungi. A notable study reported significant inhibition against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Anticancer Potential

Recent advancements in drug discovery have highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated cytotoxicity with IC50 values ranging from 12.50 µM to 42.30 µM .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that similar pyrazole compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against various pathogens.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability in MCF7 cells.

Data Summary Table

Biological ActivityCell Line/OrganismIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialE. coli40 µg/mL
AnticancerMCF712.50 µM
Anti-inflammatoryIn vivo modelSignificant reduction in edema

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and bromination. For example, intermediates like methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate ( ) may undergo bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., dichloromethane or DMF) and reaction time (12–24 hours) significantly impact yield. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Analytical techniques include:

  • NMR spectroscopy : Confirm substituent positions (e.g., bromine at C3, carboxylic acid at C5) via characteristic shifts (e.g., δ ~12 ppm for COOH protons).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass spectrometry : Validate molecular weight (e.g., M+1 peak at m/z ~287) .

Q. What are the recommended storage conditions to maintain compound stability?

Store as a lyophilized powder at –20°C in airtight, light-protected containers. Avoid aqueous solutions unless stabilized with inert buffers (pH 6–8). Long-term storage in DMSO should be minimized due to potential degradation .

Advanced Research Questions

Q. How does this compound interact with caspase enzymes, and what experimental approaches validate its allosteric inhibition?

The compound binds to caspase-1’s allosteric site via covalent interactions with cysteine residues (e.g., Cys285 and Cys362) at the dimer interface, as shown in the crystal structure (PDB: 2FUN) . Methodologies include:

  • X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., 2.5–3.0 Å resolution).
  • Kinetic assays : Measure cooperative inhibition using fluorogenic substrates (e.g., Ac-YVAD-AMC).
  • Cysteine mutagenesis : Replace critical cysteines (e.g., C285A) to confirm binding specificity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine substitution in bioactivity?

Compare analogs with halogen replacements (e.g., Cl, F) or hydrogen at C3. Key steps:

  • Synthesis : Prepare derivatives like 3-chloro or 3-methyl variants.
  • Biological testing : Assess caspase-1 inhibition (IC50) and cytotoxicity (e.g., HEK293 cell viability).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC50 values)?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays : Use identical enzyme batches (e.g., recombinant caspase-1) and buffer systems.
  • Repurify compounds : Confirm purity via LC-MS before testing.
  • Control experiments : Include known inhibitors (e.g., VX-765) as benchmarks .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for characterizing degradation products or metabolites?

  • High-resolution mass spectrometry (HRMS) : Identify metabolites via exact mass matching.
  • IR spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid at ~1700 cm⁻¹).
  • Stability studies : Incubate compounds in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation over 72 hours .

Q. How can researchers design crystallization trials for co-crystallizing this compound with target proteins?

Optimize conditions using:

  • Sparse matrix screening : Test ~500 conditions (e.g., PEGs, salts) with commercial kits.
  • Microbatch method : Mix protein (10 mg/mL) and compound (1:5 molar ratio) under oil to minimize evaporation.
  • Cryoprotection : Use glycerol or ethylene glycol before flash-freezing in liquid nitrogen .

Data Interpretation and Conflict Resolution

Q. How should discrepancies in crystallographic data (e.g., ligand occupancy) be resolved?

  • Refinement validation : Use Phenix.refine or COOT to adjust B-factors and omit maps.
  • Cross-validate with ITC : Confirm binding affinity (e.g., Kd = 50–200 nM) via isothermal titration calorimetry.
  • Collaborative review : Share raw data (e.g., .mtz files) with independent crystallographers .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Error propagation : Report SEM or 95% confidence intervals for IC50 values .

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